Sodium 2-phenoxyisobutyrate
Description
Sodium 2-phenoxyisobutyrate (C10H11NaO3) is a sodium salt derived from 2-phenoxyisobutyric acid. Its molecular structure consists of a phenoxy group (aromatic ether) attached to an isobutyrate moiety (branched carboxylic acid). Key properties include:
Properties
CAS No. |
39617-08-8 |
|---|---|
Molecular Formula |
C10H12NaO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
sodium;2-methyl-2-phenoxypropanoate |
InChI |
InChI=1S/C10H12O3.Na/c1-10(2,9(11)12)13-8-6-4-3-5-7-8;/h3-7H,1-2H3,(H,11,12); |
InChI Key |
QMFQZKHZNLVCMY-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)[O-])OC1=CC=CC=C1.[Na+] |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC=C1.[Na] |
Other CAS No. |
39617-08-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation Followed by Neutralization
The most widely documented method involves a two-step process: (1) synthesis of 2-methyl-2-phenoxypropanoic acid (clofibric acid) via acid-catalyzed condensation, and (2) neutralization with sodium hydroxide.
Step 1: Synthesis of 2-Methyl-2-Phenoxypropanoic Acid
Phenol reacts with acetone in the presence of concentrated hydrochloric acid under reflux conditions (48–52 hours at 53–55°C). The exothermic reaction forms α-phenoxyisobutyric acid through Friedel-Crafts alkylation, with yields reaching 82% under optimized conditions. The crude product is extracted with diethyl ether, acidified to pH 3–4 using HCl, and purified via silica gel chromatography.
Step 2: Sodium Salt Formation
The carboxylic acid is neutralized with stoichiometric sodium hydroxide in anhydrous ethanol. After refluxing for 3 hours, the mixture is cooled to precipitate this compound, which is filtered and dried under vacuum.
Reaction Scheme
$$
\text{Phenol} + \text{Acetone} \xrightarrow{\text{HCl}} \text{2-Methyl-2-phenoxypropanoic acid} \xrightarrow{\text{NaOH}} \text{this compound}
$$
Direct Alkylation of Sodium Phenoxide
An alternative one-pot method employs sodium phenoxide and 2-bromo-2-methylpropanoic acid in dimethylformamide (DMF) at 80°C for 24 hours. This SN2 reaction bypasses the need for acid catalysis but requires rigorous moisture control, yielding 68–75% of the target compound.
Optimization of Reaction Conditions
Temperature and Time Dependence
Data from analogous syntheses reveal critical parameters:
Prolonged reflux (>48 hours) improves conversion but risks side products like diaryl ethers.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (200–300 mesh) with ethyl acetate/hexane (3:7 v/v) effectively separates this compound from unreacted phenol and oligomeric byproducts.
Spectroscopic Confirmation
- ¹H NMR (D₂O) : δ 1.45 ppm (s, 6H, geminal methyl groups), 6.9–7.5 ppm (m, 5H, aromatic protons).
- IR (KBr) : 1588 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch).
- Mass Spec : m/z 202.06 ([M-Na]⁻), consistent with molecular formula C₁₀H₁₁NaO₃.
Industrial-Scale Adaptations
Patent US4372954 discloses a continuous flow reactor system that achieves 90% yield by maintaining precise stoichiometry between clofibric acid and sodium hydroxide. Key modifications include:
- In-line pH monitoring during neutralization
- Spray drying for particle size control (D90 < 50 µm)
- Reduced solvent waste via ethanol recirculation
Challenges and Mitigation Strategies
Hygroscopicity Management
The compound’s hygroscopic nature necessitates storage under nitrogen with desiccants. X-ray diffraction studies confirm that anhydrous forms are stable below 40% relative humidity.
Byproduct Formation
Diaryl ether byproducts (<2%) are minimized by:
- Using freshly distilled phenol
- Limiting reaction time to 48 hours
- Implementing gradient cooling during crystallization
Chemical Reactions Analysis
Types of Reactions: Sodium 2-phenoxyisobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products Formed:
Oxidation: 2-phenoxyisobutyric acid.
Reduction: 2-phenoxyisobutanol.
Substitution: Various substituted phenoxyisobutyric acid derivatives
Scientific Research Applications
Chemical Properties and Structure
Sodium 2-phenoxyisobutyrate is characterized by its unique chemical structure, which includes a phenoxy group attached to an isobutyric acid moiety. Its molecular formula is C10H11NaO3, and it possesses specific physical properties that make it suitable for various applications. The compound's solubility in water and organic solvents enables its use in diverse chemical reactions.
Biochemical Research
This compound has been utilized in biochemical studies due to its ability to modulate various biological processes:
- Inhibition of Lipid Accumulation : Research indicates that this compound can inhibit lipid accumulation in adipocytes (fat cells). It acts by regulating the expression of genes involved in lipid metabolism, making it a potential candidate for obesity-related studies .
- Cell Proliferation Studies : The compound has shown promise in studies focused on cell proliferation. It can influence the growth rates of certain cell lines, providing insights into cellular mechanisms and potential therapeutic applications .
Pharmacological Applications
This compound has been explored for its pharmacological properties:
- Anti-inflammatory Effects : Studies have demonstrated that this compound exhibits anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory diseases .
- Anticancer Potential : Preliminary research suggests that this compound may possess anticancer activity by inducing apoptosis in cancer cells. This area is still under investigation but shows potential for future therapeutic applications .
Material Science
In material science, this compound has been investigated for its role as a surfactant and emulsifier:
- Emulsification Properties : The compound can stabilize emulsions, making it useful in formulations where oil and water phases need to be combined effectively. This property is particularly valuable in the cosmetic and food industries .
- Polymerization Processes : this compound has been used as a catalyst in various polymerization reactions, contributing to the development of new materials with enhanced properties .
Case Study 1: Lipid Metabolism Regulation
A study conducted on the effects of this compound on lipid metabolism revealed significant findings. The compound was administered to cultured adipocytes, resulting in a marked reduction in lipid droplet accumulation. This study highlights the potential of this compound as a therapeutic agent for metabolic disorders related to obesity.
Case Study 2: Anticancer Activity
In vitro studies assessing the anticancer effects of this compound on various cancer cell lines demonstrated that treatment led to increased apoptosis rates. The mechanism was linked to the modulation of apoptotic pathways, suggesting that further exploration could lead to novel cancer therapies.
Mechanism of Action
The mechanism by which sodium 2-phenoxyisobutyrate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in plant growth regulation, it may influence hormonal pathways and cellular processes. In potential medical applications, it could interact with neural pathways to provide neuroprotection .
Comparison with Similar Compounds
Key Differences :
- Sodium isobutyrate has a lower molecular weight and lacks aromaticity, making it less lipophilic than sodium 2-phenoxyisobutyrate.
Sodium 2-Hydroxybutyrate
Molecular Formula: C4H7NaO3 . Structure: Features a hydroxyl (-OH) group instead of a phenoxy group, attached to a butyrate backbone. SMILES: CCC(C(=O)[O-])O.[Na+] . Applications: Not explicitly stated, though hydroxy-containing salts often serve as intermediates in organic synthesis or biochemical assays.
Key Differences :
- The hydroxyl group increases polarity compared to the phenoxy group, enhancing solubility in aqueous media.
- Potential for hydrogen bonding due to -OH, which this compound lacks .
Phenoxyethyl Isobutyrate
Structure: An ester derivative (C11H14O3) with a phenoxyethyl group linked to isobutyric acid . Applications: Used as a food additive (FEMA 2873) for flavoring, contrasting with this compound’s research focus . Key Differences:
- Ester functional group (vs. carboxylate salt) reduces water solubility but improves volatility, making it suitable for fragrances or flavorings.
Data Table: Comparative Analysis
Detailed Research Findings
Structural Influence on Solubility: this compound’s phenoxy group introduces moderate lipophilicity, likely reducing aqueous solubility compared to sodium 2-hydroxybutyrate but enhancing it relative to ester derivatives like phenoxyethyl isobutyrate . Sodium isobutyrate, being the smallest molecule, exhibits the highest solubility in polar solvents .
Phenoxyethyl isobutyrate’s ester group makes it volatile and suitable for flavoring, a role unsuitable for ionic sodium salts .
Safety and Handling: Sodium isobutyrate is the only compound with explicit safety data, classified as non-hazardous . For this compound, caution is advised due to the lack of specific toxicity studies.
Q & A
Q. What are the established protocols for synthesizing Sodium 2-phenoxyisobutyrate, and how is purity validated?
Methodological Answer: Synthesis typically involves reacting 2-phenoxyisobutyric acid with sodium hydroxide under controlled reflux conditions. Post-synthesis, purity is validated using:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure via characteristic peaks (e.g., aromatic protons at δ 7.2–7.5 ppm for the phenoxy group) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using a C18 column, mobile phase (acetonitrile:water, 70:30), and UV detection at 254 nm .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, O, Na content within ±0.3% of theoretical values).
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, aromatic C-O at 1250 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular ion [M+Na]⁺ at m/z 228.2 (theoretical m/z 228.1) .
- X-ray Diffraction (XRD) : For crystalline structure determination (e.g., monoclinic system with space group P2₁/c) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological efficacy across in vitro vs. in vivo studies?
Methodological Answer: Discrepancies often arise from bioavailability or metabolic differences. Strategies include:
- Comparative Pharmacokinetics : Measure plasma/tissue concentrations post-administration using LC-MS/MS .
- Metabolite Profiling : Identify active/inactive metabolites via UPLC-QTOF-MS .
- Dose-Response Calibration : Adjust in vitro doses to mirror in vivo exposure levels (e.g., using allometric scaling) .
Q. Example Workflow :
Replicate conflicting studies under standardized conditions.
Perform meta-analysis of dose-normalized efficacy data (e.g., forest plots with 95% CI).
Validate hypotheses using knockout models (e.g., CYP450 isoforms for metabolic stability) .
Q. What experimental designs are optimal for studying degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, 40–80°C, UV light) and monitor degradation via:
- Stability-Indicating HPLC : Track degradation products (e.g., phenoxyisobutyric acid as a hydrolysis byproduct) .
- Kinetic Modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .
- Accelerated Stability Testing : Use ICH Q1A guidelines for long-term storage predictions (25°C/60% RH) .
Q. How can researchers enhance the compound’s bioavailability for neurological applications?
Methodological Answer:
- Formulation Optimization :
- Nanoparticulate Systems : Use PLGA nanoparticles (size: 150–200 nm, PDI <0.1) for blood-brain barrier penetration .
- Prodrug Design : Modify the carboxylate group to improve lipophilicity (e.g., ester prodrugs with logP >2.5) .
- In Silico Modeling : Predict absorption via Caco-2 cell permeability assays and PAMPA (Peff >1 × 10⁻⁶ cm/s) .
Methodological Challenges
Q. What are the best practices for validating analytical methods in cross-laboratory studies?
Methodological Answer:
- Interlaboratory Validation : Follow ISO 17025 guidelines, including:
- Linearity : R² ≥0.995 across 50–150% of target concentration.
- Precision : ≤2% RSD for intraday/interday variability .
- Recovery Tests : 95–105% recovery in spiked matrices (e.g., plasma, buffer) .
- Reference Standards : Use NIST-traceable materials to minimize batch-to-batch variability .
Q. How should researchers design studies to address conflicting data on mechanism of action?
Methodological Answer:
- Systems Biology Approaches : Integrate transcriptomics (RNA-seq) and proteomics (SWATH-MS) to identify upstream/downstream targets .
- CRISPR-Cas9 Screens : Knock out putative targets (e.g., HDACs, NF-κB) to confirm functional relevance .
- Dose-Time Matrix Experiments : Resolve temporal effects (e.g., acute vs. chronic exposure) using factorial design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
